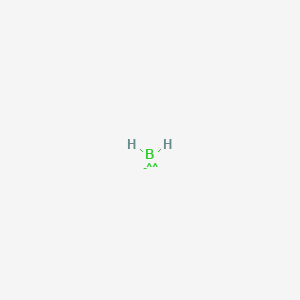
Dihydridoborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydridoborate(1-) is a boron hydride.
Aplicaciones Científicas De Investigación
Iron-Catalyzed Reduction of CO2
Dihydridoborate(1-) has been utilized in iron-catalyzed CO2 reduction, forming compounds like bis(boryl)acetal and methoxyborane. This process is significant for creating C-N, C-O, and C-C bonds, highlighting its potential in carbon capture and utilization strategies (Jin et al., 2015).
Synthesis and Chemistry of Metal Complexes
Research has focused on synthesizing dihydridoborate group 7 metal complexes, revealing unique structural aspects from various chelated borate species. These complexes have shown potential in hydroboration reactions with terminal alkynes, yielding trans-hydroborated species (Pathak et al., 2022).
Coordination Modes in Ruthenium Complexes
Dihydridoborate(1-) plays a role in the coordination modes of boranes in polyhydride ruthenium complexes. This includes the formation of σ-borane complexes and dihydridoborate complexes, providing insights into the interaction between borane ligands and metal centers (Lachaize et al., 2005).
Catalytic Activity in Hydroboration and Dehydrocoupling
Aluminum dihydride, similar to dihydridoborate(1-), has been shown to act like a transition metal complex in catalysis. It is effective in hydroboration of terminal alkynes and initiating dehydrocoupling of boranes with amines, thiols, and phenols (Yang et al., 2016).
Nickel Hydridoborate Complexes in CO2 Reduction
Nickel pincer complexes involving dihydridoborate are used in the catalytic reduction of carbon dioxide with boranes. These complexes have shown to lead to the methoxide level when used as reducing agents, demonstrating a potential role in environmental applications (Chakraborty et al., 2013).
Coordination and Hydroboration of Ru(II)-Borate Complexes
Research on Ru(II)-borate complexes involving dihydridoborate has shed light on their unusual coordination and potential in hydroboration reactions. This contributes to understanding the behavior of dihydridoborate species in solution and their applications in chemical synthesis (Pathak et al., 2022).
Propiedades
Fórmula molecular |
BH2- |
|---|---|
Peso molecular |
12.83 g/mol |
InChI |
InChI=1S/BH2/h1H2/q-1 |
Clave InChI |
CBWJKNQKWLEEPG-UHFFFAOYSA-N |
SMILES canónico |
[BH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


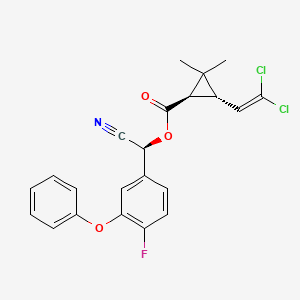
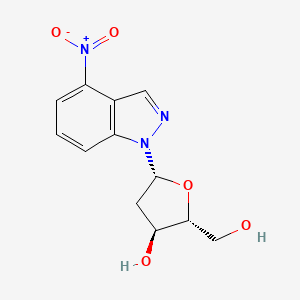

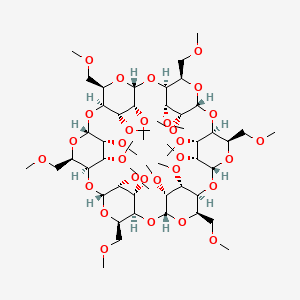
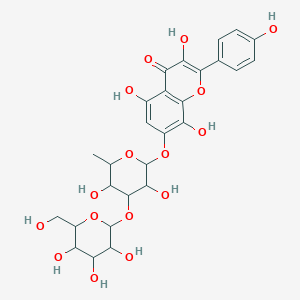
![3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine](/img/structure/B1252356.png)


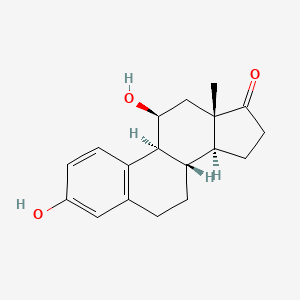
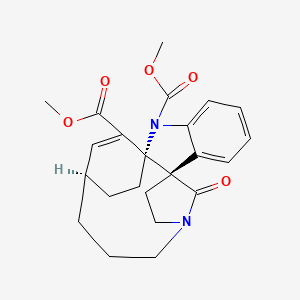
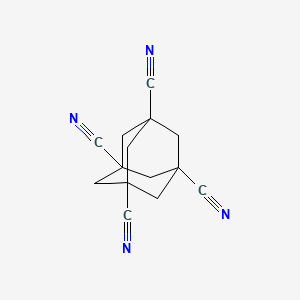
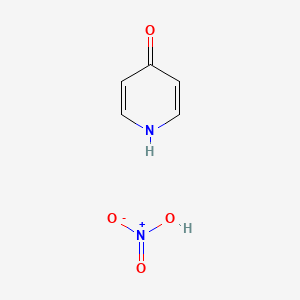
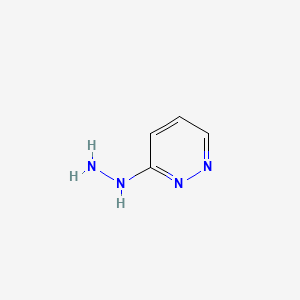
![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)
